molecular formula C13H16FNO4 B1435252 Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate CAS No. 1802242-47-2

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate

Cat. No.: B1435252
CAS No.: 1802242-47-2
M. Wt: 269.27 g/mol
InChI Key: IDAJNIOTTOAHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is a useful research compound. Its molecular formula is C13H16FNO4 and its molecular weight is 269.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

This compound acts as an antagonist for the androgen receptor . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Biochemical Pathways

The compound’s interaction with the androgen receptor can affect several biochemical pathways. Primarily, it can inhibit the translocation of the androgen receptor to the nucleus, thereby preventing the transcription of androgen-responsive genes . This can lead to downstream effects such as the inhibition of cellular proliferation and differentiation in tissues that are responsive to androgens .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen receptor activity. By preventing the binding of androgens to the androgen receptor, it can inhibit the transcription of androgen-responsive genes and subsequently affect cellular processes such as proliferation and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, patient-specific factors such as age, sex, and health status, and external factors such as temperature and light. For instance, it is recommended to store the compound in a dark place, sealed in dry, and under -20°C .

Properties

IUPAC Name

methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJNIOTTOAHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
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Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
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Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
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Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
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Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
Reactant of Route 6
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Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.